molecular formula C8H5Cl2F B1448734 1,3-Dichloro-5-(1-fluoroethenyl)benzene CAS No. 1261144-43-7

1,3-Dichloro-5-(1-fluoroethenyl)benzene

Cat. No.: B1448734
CAS No.: 1261144-43-7
M. Wt: 191.03 g/mol
InChI Key: CQEMRLWVRUWPKM-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(1-fluoroethenyl)benzene is an organic compound with the molecular formula C8H5Cl2F It is a derivative of benzene, where two chlorine atoms and one fluoroethenyl group are substituted at the 1, 3, and 5 positions, respectively

Properties

IUPAC Name

1,3-dichloro-5-(1-fluoroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEMRLWVRUWPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(1-fluoroethenyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichlorobenzene with a fluoroethenylating agent under specific conditions. For example, the reaction of 1,3-dichlorobenzene with 1-fluoro-2-chloroethene in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(1-fluoroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Addition Reactions: Reagents like hydrogen chloride or bromine can be used for addition reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Addition Products: Compounds with additional functional groups attached to the fluoroethenyl group.

    Oxidation and Reduction Products: Different oxidation states of the compound.

Scientific Research Applications

1,3-Dichloro-5-(1-fluoroethenyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(1-fluoroethenyl)benzene involves its interaction with specific molecular targets and pathways. The fluoroethenyl group can interact with various enzymes and receptors, leading to changes in their activity. The chlorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-5-(1-trifluoromethylethenyl)benzene
  • 1,3-Dichloro-5-(1-chloroethenyl)benzene
  • 1,3-Dichloro-5-(1-bromoethenyl)benzene

Uniqueness

1,3-Dichloro-5-(1-fluoroethenyl)benzene is unique due to the presence of the fluoroethenyl group, which imparts distinct chemical properties compared to its analogs. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for specific applications .

Biological Activity

1,3-Dichloro-5-(1-fluoroethenyl)benzene, with CAS number 1261144-43-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₆H₄Cl₂F
  • Molecular Weight : 147.002 g/mol
  • IUPAC Name : this compound

The compound is characterized by the presence of chlorine and fluorine substituents on a benzene ring, which significantly influence its reactivity and biological activity.

This compound is primarily studied for its role as an intermediate in the synthesis of hexaflumuron, an insecticide that inhibits chitin synthesis in insects. The mechanism involves the disruption of biochemical pathways critical for insect development and reproduction.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties. Notably, it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 cell line, treatment with varying concentrations of the compound resulted in a significant decrease in cell viability:

Concentration (µM)Cell Viability (%)
1085
2560
5030

The mechanism involves activation of caspase pathways leading to programmed cell death .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. At a concentration of 52.0 μM, it was found to inhibit viral replication in vitro effectively.

Key findings include:

  • Complete inhibition of viral replication at specific concentrations.
  • Significant suppression (89%) of syncytium formation induced by the spike protein of SARS-CoV-2.
  • A high selectivity index (SI) reported as 78.6 suggests its potential as a therapeutic agent for COVID-19 prevention and treatment .

Comparison with Similar Compounds

When compared to related compounds such as 4-Methoxyindole-3-carboxylic acid and 6-Bromoindole-3-carboxylic acid, the presence of both bromine and methoxy groups in this compound enhances its biological activities.

CompoundKey Functional GroupsBiological Activity
This compoundBromine, MethoxyAntimicrobial, Anticancer, Antiviral
4-Methoxyindole-3-carboxylic acidMethoxyLimited biological activity
6-Bromoindole-3-carboxylic acidBromineModerate antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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